molecular formula C12H8BrFN4O2 B2549095 3-(3-Bromo-4-fluorophenyl)-3'-ethyl-5,5'-bi-1,2,4-oxadiazole CAS No. 1775530-81-8

3-(3-Bromo-4-fluorophenyl)-3'-ethyl-5,5'-bi-1,2,4-oxadiazole

Cat. No. B2549095
CAS RN: 1775530-81-8
M. Wt: 339.124
InChI Key: ZTYBDDFMKZJBFR-UHFFFAOYSA-N
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Description

3-(3-Bromo-4-fluorophenyl)-3'-ethyl-5,5'-bi-1,2,4-oxadiazole, also known as BFO, is a heterocyclic compound that has attracted attention due to its potential applications in various fields of science. BFO is a derivative of 1,2,4-oxadiazole, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The presence of fluorine and bromine atoms in the BFO molecule makes it a unique compound with interesting properties.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-4-fluorophenyl)-3'-ethyl-5,5'-bi-1,2,4-oxadiazole is not fully understood, but studies have suggested that it inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has been shown to activate the caspase pathway, which leads to apoptosis. This compound has also been shown to inhibit the expression of cyclin-dependent kinases (CDKs), which are important regulators of the cell cycle.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to inhibit the growth of bacteria and fungi. In vivo studies have shown that this compound has low toxicity and does not cause significant changes in body weight or organ function.

Advantages and Limitations for Lab Experiments

3-(3-Bromo-4-fluorophenyl)-3'-ethyl-5,5'-bi-1,2,4-oxadiazole has several advantages for lab experiments. It is a stable and easy-to-handle compound that can be synthesized in large quantities. This compound has low toxicity and does not cause significant changes in body weight or organ function, making it a safe compound to work with. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its properties and applications are not fully understood. This compound is also expensive to synthesize, which may limit its use in some experiments.

Future Directions

There are several future directions for 3-(3-Bromo-4-fluorophenyl)-3'-ethyl-5,5'-bi-1,2,4-oxadiazole research. In medicinal chemistry, this compound could be further investigated for its potential as an antitumor and antimicrobial agent. In materials science, this compound could be used as a building block for the synthesis of novel materials with interesting properties. In analytical chemistry, this compound could be further investigated as a fluorescent probe for the detection of metal ions. Overall, this compound has the potential to be a valuable compound in various fields of science, and further research is needed to fully understand its properties and applications.

Synthesis Methods

The synthesis of 3-(3-Bromo-4-fluorophenyl)-3'-ethyl-5,5'-bi-1,2,4-oxadiazole can be achieved through various methods, including cyclization of ethyl 3-(3-bromo-4-fluorophenyl)propenoate with hydrazine hydrate, and reaction of 3-(3-bromo-4-fluorophenyl)propenoic acid with hydrazine hydrate. The latter method is a more efficient and straightforward approach to synthesizing this compound. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and yields this compound as a white crystalline solid.

Scientific Research Applications

3-(3-Bromo-4-fluorophenyl)-3'-ethyl-5,5'-bi-1,2,4-oxadiazole has potential applications in various fields of science, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has shown promising results as an antitumor agent. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been investigated for its potential use as an antimicrobial agent. In materials science, this compound has been used as a building block for the synthesis of novel materials with interesting properties, such as luminescence and conductivity. In analytical chemistry, this compound has been used as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

3-(3-bromo-4-fluorophenyl)-5-(3-ethyl-1,2,4-oxadiazol-5-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrFN4O2/c1-2-9-15-11(19-17-9)12-16-10(18-20-12)6-3-4-8(14)7(13)5-6/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYBDDFMKZJBFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=NC(=NO2)C3=CC(=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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